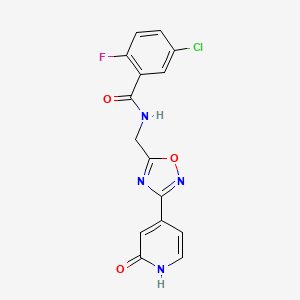

N,N-dimethyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

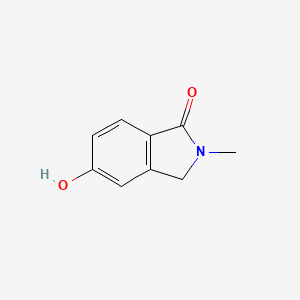

The compound “N,N-dimethyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide” is a derivative of nicotinamide, which is a form of vitamin B3, and tetrahydropyran, a type of ether . The presence of the tetrahydropyran group suggests that this compound might be used as a protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyran ring from the tetrahydropyran group and a pyridine ring from the nicotinamide group .Chemical Reactions Analysis

Tetrahydropyranyl ethers, such as the one in this compound, are known to be resilient to a variety of reactions . They can be deprotected by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Tetrahydropyran is a colorless volatile liquid .Scientific Research Applications

Utilization and Biological Implications

Research has explored the broad utilization of nicotinamide derivatives in both biological systems and therapeutic contexts. Nicotinamide, a form of vitamin B3, plays a crucial role in energy metabolism and cell signaling processes. Its derivatives have been studied for their potential in treating various conditions, including metabolic disorders and cancer. For instance, nicotinamide has been found to stimulate DNA repair in human lymphocytes, indicating its potential in enhancing cellular repair mechanisms following DNA damage (Berger & Sikorski, 1980). Moreover, Nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide and related compounds, has been implicated in various diseases, including cancers, where its overexpression is associated with tumorigenesis. Inhibitors targeting NNMT have been studied for their potential in cancer therapy, highlighting the relevance of nicotinamide derivatives in medical research (Babault et al., 2018).

Structural Analysis and Energetic Features

The structural and energetic analysis of molecular assemblies involving nicotinamide derivatives has provided insights into their interaction networks and crystal lattice features. For example, studies on cocrystals of nicotinamide with dihydroxybenzoic acids have revealed basic recognition patterns and energetic characteristics of these assemblies, which are crucial for understanding the molecular basis of nicotinamide's biological activities and its interactions with other molecules (Jarzembska et al., 2017).

Therapeutic Implications and Research Applications

Nicotinamide and its derivatives have been extensively studied for their therapeutic implications, particularly in the context of cancer and metabolic diseases. Research has demonstrated the role of NNMT in promoting epigenetic remodeling in cancer by creating a metabolic methylation sink, thus affecting the methylation potential of cancer cells and altering their epigenetic state. This provides a mechanistic link between metabolic enzymes like NNMT and changes in the methylation landscape of cancer cells, offering potential targets for cancer therapy (Ulanovskaya et al., 2013).

Mechanism of Action

Mode of Action

It’s known that the compound contains a tetrahydropyran ring , which is a common protecting group for alcohols in organic synthesis . This suggests that the compound might interact with its targets through a mechanism involving the opening of the tetrahydropyran ring.

Biochemical Pathways

It’s known that tetrahydropyran derivatives are commonly used in organic synthesis , suggesting that this compound might affect various biochemical pathways depending on the context of its use.

properties

IUPAC Name |

N,N-dimethyl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-16(2)14(17)12-3-4-13(15-9-12)19-10-11-5-7-18-8-6-11/h3-4,9,11H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZVBJWYEIWOET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(C=C1)OCC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-3-carboxamide](/img/structure/B2938186.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2938188.png)

![(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2938189.png)

![N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B2938193.png)

![ethyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2938194.png)

![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2938195.png)

![2-[2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2938197.png)